1,4-Dioxaspiro[4.5]decan-7-one

Catalog No.
S706664
CAS No.
4969-01-1
M.F
C8H12O3
M. Wt
156.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dioxaspiro[4.5]decan-7-one

CAS Number

4969-01-1

Product Name

1,4-Dioxaspiro[4.5]decan-7-one

IUPAC Name

1,4-dioxaspiro[4.5]decan-7-one

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

InChI

InChI=1S/C8H12O3/c9-7-2-1-3-8(6-7)10-4-5-11-8/h1-6H2

InChI Key

TVXYCOHQUCHFAM-UHFFFAOYSA-N

SMILES

C1CC(=O)CC2(C1)OCCO2

Synonyms

1,3-Cyclohexanedione Mono(ethylene ketal); 1,3-Cyclohexanedione monoethylene Acetal; 1,3-Cyclohexanedione Cyclic 1,2-Ethanediyl Acetal; 1,3-Cyclohexanedione Cyclic Ethylene Acetal; NSC 47024

Canonical SMILES

C1CC(=O)CC2(C1)OCCO2

Application in Organic Chemistry

Application in Analgesic Compound Synthesis

Application in Dopamine Reuptake Complex Study

Application in Food, Drug, Pesticide or Biocidal Product Use

1,4-Dioxaspiro[4.5]decan-7-one is a unique organic compound characterized by its spirocyclic structure, which consists of a dioxaspiro framework. The molecular formula for this compound is C8H12O3C_8H_{12}O_3 and it features two oxygen atoms within a dioxaspiro ring system. This compound has garnered interest in the fields of organic chemistry due to its distinctive structural properties and potential applications in medicinal chemistry.

  • Grignard Reactions: This compound can react with Grignard reagents to form new carbon-carbon bonds, allowing for further functionalization of the molecule .
  • Reduction: It can be reduced to yield alcohol derivatives, such as 1,4-dioxaspiro[4.5]decan-7-ol, which may exhibit different biological activities .
  • Four-component Reactions: The compound can also be synthesized through efficient four-component reactions, which involve combining multiple reactants to create complex spiroheterocycles .

Research has indicated that derivatives of 1,4-dioxaspiro[4.5]decan-7-one exhibit significant biological activity. These compounds have been studied for their potential as selective serotonin receptor modulators, particularly targeting the 5-HT1A receptor. Docking studies suggest that these compounds can stabilize interactions within the receptor binding site, indicating potential therapeutic effects in treating mood disorders and anxiety .

The synthesis of 1,4-dioxaspiro[4.5]decan-7-one can be achieved through several methods:

  • Cyclization Reactions: One common method involves cyclization reactions starting from appropriate precursors that contain both carbonyl and alcohol functionalities.
  • Four-component Reactions: As noted earlier, this method allows for the efficient synthesis of spirocyclic compounds by combining multiple reactants under specific conditions to yield high yields of the desired product .
  • Modification of Existing Compounds: The compound can also be synthesized by modifying related spirocyclic structures through various organic transformations.

1,4-Dioxaspiro[4.5]decan-7-one and its derivatives have several potential applications:

  • Pharmaceuticals: Given their biological activity, these compounds are being explored for use in drug development, particularly for psychiatric disorders.
  • Organic Synthesis: The unique structure of this compound makes it a valuable intermediate in organic synthesis for creating more complex molecules.

Interaction studies have focused on the binding affinity of 1,4-dioxaspiro[4.5]decan-7-one derivatives with serotonin receptors. These studies utilize molecular docking techniques to predict how these compounds interact at the molecular level with target receptors, providing insights into their pharmacological profiles and mechanisms of action .

Several compounds share structural similarities with 1,4-dioxaspiro[4.5]decan-7-one. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
1,4-Dioxaspiro[4.5]decan-8-oneSimilar dioxaspiro structureDifferent position of the carbonyl group
1,4-Dithiaspiro[4.5]decaneContains sulfur atoms instead of oxygenExhibits different reactivity due to sulfur presence
1-Oxa-4-thiaspiro[4.5]decaneContains both oxygen and sulfur in the spiro structurePotentially different biological activities
1,3-DioxaneLacks the spirocyclic structureMore linear structure without spirocyclic properties

This comparison illustrates that while these compounds share certain features with 1,4-dioxaspiro[4.5]decan-7-one, its specific dioxaspiro configuration and potential biological activity set it apart from others in its class.

XLogP3

-0.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1,4-Dioxaspiro[4.5]decan-7-one

Dates

Modify: 2023-08-15

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